2-(Diethylamino)-6-methylpyrimidine-4-carboxylic acid
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Overview
Description
2-(Diethylamino)-6-methylpyrimidine-4-carboxylic acid is an organic compound with a pyrimidine ring structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-6-methylpyrimidine-4-carboxylic acid typically involves the reaction of diethylamine with a suitable pyrimidine precursor. One common method is the reaction of 2,6-dimethylpyrimidine-4-carboxylic acid with diethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)-6-methylpyrimidine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel and may be carried out under high pressure and temperature.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
2-(Diethylamino)-6-methylpyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)-6-methylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The diethylamino group can interact with various enzymes and receptors, modulating their activity. The pyrimidine ring structure allows the compound to participate in hydrogen bonding and other interactions, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(Diethylamino)ethanol: Similar in structure but with an ethanol group instead of a carboxylic acid.
2-(Diethylamino)ethyl methacrylate: Contains a methacrylate group, used in polymer chemistry.
2-(Diethylamino)ethyl chloride: A precursor for other diethylamino derivatives.
Uniqueness
2-(Diethylamino)-6-methylpyrimidine-4-carboxylic acid is unique due to its specific combination of a diethylamino group and a pyrimidine ring with a carboxylic acid functional group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-(diethylamino)-6-methylpyrimidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-4-13(5-2)10-11-7(3)6-8(12-10)9(14)15/h6H,4-5H2,1-3H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYAYCVJXFBEINR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=CC(=N1)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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